An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)benzamide: Chemical Properties and Structure
An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)benzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Bis(trifluoromethyl)benzamide is a fluorinated aromatic compound of interest in medicinal chemistry and materials science. The presence of two trifluoromethyl groups on the benzamide scaffold significantly influences its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known chemical properties, structure, and plausible synthetic approaches for 2,4-Bis(trifluoromethyl)benzamide, compiled from available scientific literature and chemical databases.
Chemical Properties and Structure
2,4-Bis(trifluoromethyl)benzamide, with the molecular formula C₉H₅F₆NO, is a solid at room temperature. The trifluoromethyl groups at the 2- and 4-positions of the benzene ring are strong electron-withdrawing groups, which impact the reactivity and electronic properties of the molecule.
Table 1: Physicochemical Properties of 2,4-Bis(trifluoromethyl)benzamide
| Property | Value | Source |
| Molecular Formula | C₉H₅F₆NO | --INVALID-LINK-- |
| Molecular Weight | 257.13 g/mol | --INVALID-LINK-- |
| Melting Point | 163-167 °C (for 3,5-isomer) | Commercial supplier data for the related 3,5-isomer. Specific data for the 2,4-isomer is not consistently reported. |
| Boiling Point | Not available | Data not found in the public domain. |
| Solubility | Not available | Specific solubility data in common solvents has not been formally published. General solubility is expected in polar organic solvents. |
| Appearance | White to off-white crystalline powder (inferred) | General appearance for similar benzamide compounds. |
Experimental Protocols: Synthesis of 2,4-Bis(trifluoromethyl)benzamide
General Method 1: From 2,4-Bis(trifluoromethyl)benzoic Acid
This is a common and straightforward method for the preparation of primary amides from carboxylic acids. The process involves the activation of the carboxylic acid, followed by amidation.
Step 1: Activation of the Carboxylic Acid
2,4-Bis(trifluoromethyl)benzoic acid is converted to a more reactive acyl chloride.
-
Reagents: 2,4-Bis(trifluoromethyl)benzoic acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), and a catalytic amount of N,N-dimethylformamide (DMF).
-
Procedure: 2,4-Bis(trifluoromethyl)benzoic acid is dissolved in a dry, inert solvent such as dichloromethane (DCM) or toluene. A slight excess of thionyl chloride or oxalyl chloride is added dropwise, along with a catalytic amount of DMF. The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas (SO₂ or CO and CO₂) ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 2,4-bis(trifluoromethyl)benzoyl chloride.
Step 2: Amidation
The resulting acyl chloride is reacted with an ammonia source to form the amide.
-
Reagents: 2,4-Bis(trifluoromethyl)benzoyl chloride, concentrated aqueous ammonia (NH₄OH) or ammonia gas (NH₃).
-
Procedure: The crude 2,4-bis(trifluoromethyl)benzoyl chloride is dissolved in a dry, inert solvent (e.g., DCM, THF). The solution is cooled in an ice bath, and an excess of concentrated aqueous ammonia is added dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution. The reaction is typically exothermic. After the addition is complete, the mixture is stirred for a period to ensure complete reaction. The product is then isolated by extraction and purified by recrystallization or column chromatography.
General Method 2: Hydrolysis of 2,4-Bis(trifluoromethyl)benzonitrile
This method involves the partial hydrolysis of a nitrile to the corresponding primary amide.
-
Reagents: 2,4-Bis(trifluoromethyl)benzonitrile, a strong acid (e.g., concentrated sulfuric acid) or a base (e.g., sodium hydroxide) with a co-solvent.
-
Procedure for Acid-Catalyzed Hydrolysis: 2,4-Bis(trifluoromethyl)benzonitrile is treated with concentrated sulfuric acid, often with gentle heating. The reaction is carefully monitored to prevent over-hydrolysis to the carboxylic acid. Upon completion, the reaction mixture is poured onto ice, and the precipitated product is collected by filtration, washed, and purified.
-
Procedure for Base-Catalyzed Hydrolysis: The nitrile is refluxed in a solution of a base, such as sodium hydroxide, in an aqueous alcohol mixture. The reaction conditions (temperature, time, and concentration of the base) need to be carefully controlled to favor the formation of the amide over the carboxylate salt. Work-up typically involves neutralization and extraction of the product.
Visualizations
Logical Relationship Diagram: General Synthesis of 2,4-Bis(trifluoromethyl)benzamide
The following diagram illustrates the two general synthetic pathways described above.
Caption: General synthetic routes to 2,4-Bis(trifluoromethyl)benzamide.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public scientific literature regarding the biological activity and any associated signaling pathways for 2,4-Bis(trifluoromethyl)benzamide. While some structurally related bis(trifluoromethyl)benzamide derivatives have been investigated as potential inhibitors of the Cholesteryl Ester Transfer Protein (CETP), which plays a role in cholesterol metabolism, no such activity has been explicitly reported for the 2,4-isomer.[1][2][3]
The trifluoromethyl groups are known to enhance drug-like properties, and benzamides are a common scaffold in pharmacologically active molecules. Therefore, it is plausible that 2,4-Bis(trifluoromethyl)benzamide could be a subject of interest in drug discovery programs. However, without experimental data, any discussion of its biological effects or mechanisms of action would be speculative.
Conclusion
2,4-Bis(trifluoromethyl)benzamide is a chemical entity with potential applications in medicinal chemistry and materials science, largely inferred from the properties of its constituent functional groups. While its fundamental physicochemical properties like molecular formula and weight are well-established, more detailed experimental data on solubility and reactivity are needed. The synthesis can be approached through standard organic chemistry transformations, although specific optimized protocols are not yet published. The biological activity of this specific isomer remains an open area for investigation. This guide provides a foundational understanding of 2,4-Bis(trifluoromethyl)benzamide for researchers and professionals in related fields, highlighting the current state of knowledge and identifying areas for future research.
References
- 1. Synthesis and Molecular Modeling of Novel 3,5-Bis(trifluoromethyl...: Ingenta Connect [ingentaconnect.com]
- 2. zuj.edu.jo [zuj.edu.jo]
- 3. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - Abu Khalaf - Current Computer-Aided Drug Design [gynecology.orscience.ru]
